molecular formula C7H6BrClN2O B141382 N-(5-bromopyridin-2-yl)-2-chloroacetamide CAS No. 141454-61-7

N-(5-bromopyridin-2-yl)-2-chloroacetamide

Cat. No. B141382
M. Wt: 249.49 g/mol
InChI Key: OVIDBGFJVRQUPX-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-chloroacetamide is a chemical compound that can be inferred to have potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the possible characteristics and synthetic pathways for N-(5-bromopyridin-2-yl)-2-chloroacetamide.

Synthesis Analysis

The synthesis of related N-(pyridin-2-yl)amides has been reported using α-bromoketones and 2-aminopyridine under metal-free conditions, which suggests that a similar approach could potentially be applied to synthesize N-(5-bromopyridin-2-yl)-2-chloroacetamide . The process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, indicating that halogenated pyridines can be functionalized to create amide bonds under mild conditions.

Molecular Structure Analysis

Although the molecular structure of N-(5-bromopyridin-2-yl)-2-chloroacetamide is not directly analyzed in the provided papers, the structure characterization techniques such as ^1H NMR, ^13C NMR, and elemental analysis used for similar compounds could be employed to determine the molecular structure of N-(5-bromopyridin-2-yl)-2-chloroacetamide. These techniques would provide detailed information about the electronic environment of the atoms within the molecule and its overall molecular framework.

Chemical Reactions Analysis

The papers suggest that compounds with bromo and amido functional groups can participate in further chemical transformations. For instance, 3-bromoimidazopyridines, which share the bromopyridine moiety with N-(5-bromopyridin-2-yl)-2-chloroacetamide, can be transformed into other skeletons . This implies that N-(5-bromopyridin-2-yl)-2-chloroacetamide may also serve as a versatile intermediate for the synthesis of various organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-bromopyridin-2-yl)-2-chloroacetamide can be hypothesized based on the properties of structurally related compounds. For example, the presence of halogen atoms is likely to influence the compound's reactivity, boiling point, and solubility. The amide functional group could contribute to the compound's ability to engage in hydrogen bonding, affecting its solubility and melting point. The synthesis of 1-bromo-2-amino-3-butene derivatives from related bromoacetamides suggests that N-(5-bromopyridin-2-yl)-2-chloroacetamide might also be amenable to cyclization and elimination reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Alkaloid Derivatives Synthesis : It's used in synthesizing derivatives of the alkaloids cytisine and d-pseudoephedrine, with their structures confirmed by spectroscopy and mass spectrometry (Kulakov, 2010).

  • Intramolecular Amination Mechanism : It plays a role in the intramolecular amination of azaheteroarylamines, helping to elucidate the mechanism of ring closure reactions in auto-tandem amination (Loones et al., 2007).

  • Palladium-Catalyzed Amination : Its use in palladium-catalyzed amination of polyhalopyridines demonstrates high yield and chemoselectivity (Ji, Li & Bunnelle, 2003).

Biological and Medicinal Applications

  • Anticonvulsant and Antidepressant Activity : Derivatives of N-(5-bromopyridin-2-yl)-2-chloroacetamide exhibit significant anticonvulsant and antidepressant activities, with structure-activity relationships explored through various tests (Xie et al., 2013).

  • Cancer Research : A novel small molecule compound synthesized from it induces apoptosis in human colorectal cells and inhibits tumor growth in vivo, suggesting potential for cancer therapy (Zhu et al., 2014).

  • Antimicrobial Activity : Compounds derived from it have shown notable antimicrobial activity against a range of bacteria, offering insights into new antimicrobial agents (Toshmurodov et al., 2021).

Chemical Synthesis and Characterization

  • Thiazolo[3,2-a]pyrimidinones Synthesis : It serves as a building block for the formation of thiazolo[3,2-a]pyrimidinones, with structural confirmation through analytical and spectral studies (Janardhan et al., 2014).

  • Pyridine-Based Derivatives : It's used in the synthesis of pyridine-based derivatives, showcasing its versatility in organic chemistry (Pierrat, Gros & Fort, 2005).

Advanced Material Research

  • Density Functional Theory (DFT) Studies : DFT studies on pyridine derivatives synthesized via Suzuki cross-coupling reaction using N-(5-bromopyridin-2-yl)-2-chloroacetamide provide insights into reaction pathways and potential applications in material science (Ahmad et al., 2017).

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-1-2-6(10-4-5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIDBGFJVRQUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428552
Record name N-(5-bromopyridin-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-2-chloroacetamide

CAS RN

141454-61-7
Record name N-(5-bromopyridin-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Esparza, A Mor, H Niederstrasser, K White… - PLoS …, 2020 - journals.plos.org
Influenza A viruses are human pathogens with limited therapeutic options. Therefore, it is crucial to devise strategies for the identification of new classes of antiviral medications. The …
Number of citations: 10 journals.plos.org

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